3,7-Dimethyloct-7-enyl pentanoate

Descripción

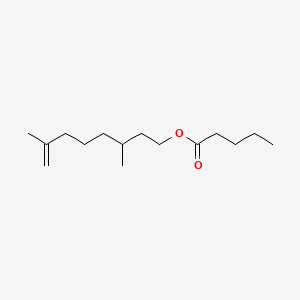

3,7-Dimethyloct-7-enyl pentanoate is a branched-chain ester characterized by a pentanoic acid moiety esterified with a terpene-derived alcohol, 3,7-dimethyloct-7-enol. Its structure features a double bond at the 7-position of the octenyl chain and methyl substituents at the 3- and 7-positions, contributing to its unique stereochemical and physicochemical properties.

Propiedades

Número CAS |

10580-14-0 |

|---|---|

Fórmula molecular |

C15H28O2 |

Peso molecular |

240.387 |

Nombre IUPAC |

3,7-dimethyloct-7-enyl pentanoate |

InChI |

InChI=1S/C15H28O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h14H,2,5-12H2,1,3-4H3 |

Clave InChI |

PDPUQTTUMMIUBR-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OCCC(C)CCCC(=C)C |

Sinónimos |

(-)-Pentanoic acid 3,7-dimethyl-7-octenyl ester |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following sections compare 3,7-dimethyloct-7-enyl pentanoate with structurally analogous esters, focusing on isomerism, ester functionality, volatility, and substituent effects.

Structural Isomerism and Double Bond Positioning

The position of the double bond in the dimethyloctenyl chain significantly influences molecular geometry and reactivity:

- Geranyl pentanoate (3,7-Dimethylocta-2,6-dienyl pentanoate): The conjugated diene system (C2–C3 and C6–C7 double bonds) increases rigidity and may improve UV stability but reduce volatility due to extended π-electron delocalization .

- 3,7-Dimethyloct-6-enyl pentanoate: The internal double bond (C6–C7) introduces steric constraints near the ester oxygen, possibly affecting hydrolysis rates .

Table 1: Structural and Functional Comparison of Dimethyloctenyl Pentanoates

| Compound | Double Bond Position | Key Features |

|---|---|---|

| This compound | C7–C8 | Terminal double bond; lower steric hindrance, higher volatility (inferred) |

| Geranyl pentanoate | C2–C3, C6–C7 | Conjugated diene; increased rigidity, UV stability |

| 3,7-Dimethyloct-6-enyl pentanoate | C6–C7 | Internal double bond; steric effects near ester group |

Ester Group Effects on Bioactivity and Stability

Comparisons with non-terpene esters highlight the role of the pentanoate group:

- Levonorgestrel pentanoate: The linear pentanoate chain in this steroid ester allows moderate planarity and steric shielding, contrasting with cyclobutylcarboxylate esters, which exhibit enhanced planarity and bioactivity due to restricted torsion angles .

- Methyl pentanoate: Simpler esters like methyl pentanoate demonstrate higher initial vapor concentrations (1,120 ppm at 1 hour) compared to pentanoic acid (950 ppm), but rapid depletion due to volatility .

Volatility and Vapor Pressure Trends

Vapor concentration studies on pentanoate derivatives reveal:

- Methyl pentanoate: Rapid evaporation (1,120 ppm at 1 hour) due to low molecular weight and minimal branching .

- This compound: Expected lower volatility than methyl pentanoate due to bulkier terpene-derived alcohol, though higher than geranyl pentanoate (conjugated diene reduces volatility).

- Hexanoic acid analogs: Increased chain length (C6 vs. C5) reduces vapor pressure but enhances persistence in headspace .

Substituent and Branching Effects

Branching in the alcohol moiety impacts solubility and intermolecular interactions:

- Bornyl pentanoate: The bicyclic bornyl group introduces significant steric bulk, reducing hydrolysis rates and enhancing thermal stability compared to linear analogs .

- Isopropyl pentanoate: Short branching (isopropyl group) increases hydrophobicity and may improve lipid solubility for flavor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.